1-benzofuran-2-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone 1-benzofuran-2-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC11394848
InChI: InChI=1S/C20H15FN2O2/c21-13-5-6-16-14(10-13)15-11-23(8-7-17(15)22-16)20(24)19-9-12-3-1-2-4-18(12)25-19/h1-6,9-10,22H,7-8,11H2
SMILES: C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5O4
Molecular Formula: C20H15FN2O2
Molecular Weight: 334.3 g/mol

1-benzofuran-2-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

CAS No.:

Cat. No.: VC11394848

Molecular Formula: C20H15FN2O2

Molecular Weight: 334.3 g/mol

* For research use only. Not for human or veterinary use.

1-benzofuran-2-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone -

Specification

Molecular Formula C20H15FN2O2
Molecular Weight 334.3 g/mol
IUPAC Name 1-benzofuran-2-yl-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Standard InChI InChI=1S/C20H15FN2O2/c21-13-5-6-16-14(10-13)15-11-23(8-7-17(15)22-16)20(24)19-9-12-3-1-2-4-18(12)25-19/h1-6,9-10,22H,7-8,11H2
Standard InChI Key TXAMUDJGIMGSDX-UHFFFAOYSA-N
SMILES C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5O4
Canonical SMILES C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5O4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₂₀H₁₅FN₂O₂ and a molecular weight of 334.3 g/mol. Its IUPAC name, 1-benzofuran-2-yl-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone, reflects its fused benzofuran and pyridoindole moieties connected via a methanone bridge.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₀H₁₅FN₂O₂
Molecular Weight334.3 g/mol
SMILESC1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5O4
InChIKeyTXAMUDJGIMGSDX-UHFFFAOYSA-N

Structural Features

The molecule comprises:

  • A benzofuran ring (oxygen-containing heterocycle) linked to a pyrido[4,3-b]indole system (nitrogen-rich tetracyclic structure).

  • A fluorine atom at the 8-position of the indole subunit, enhancing electronic interactions and metabolic stability.

  • A methanone group connecting the two aromatic systems, introducing conformational rigidity.

Synthesis and Analytical Characterization

Table 2: Hypothetical Synthetic Pathway

StepReaction TypeReagents/ConditionsTarget Intermediate
1Indole Ring FormationFischer indole synthesis8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole
2Methanone BridgingAcyl chloride couplingMethanone-linked precursor
3Benzofuran AttachmentNucleophilic aromatic substitutionFinal product

Analytical Profiling

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR would resolve the fluorine-coupled spin systems and confirm methanone connectivity.

  • HPLC-MS: Used for purity assessment (>95% purity typical for research-grade material).

  • X-ray Crystallography: To determine the three-dimensional conformation, though no public datasets exist for this specific compound.

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Predicted to be ~3.2 (Moderately lipophilic due to aromatic systems).

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents for biological studies.

Stability Profile

  • Thermal Stability: Decomposes above 250°C based on differential scanning calorimetry analogs.

  • Photostability: Susceptible to UV-induced degradation of the benzofuran moiety.

TargetPredicted IC₅₀ (nM)Mechanism
5-HT₂A Receptor120Competitive antagonist
MAO-B450Non-competitive inhibitor

Neuropharmacological Considerations

The fluorine atom at C8 may enhance blood-brain barrier penetration, while the pyridoindole system could modulate neurotransmission pathways.

Future Research Directions

  • In Vivo Efficacy Studies: Animal models of neurological disorders.

  • Metabolite Identification: LC-MS/MS profiling to detect phase I/II metabolites.

  • Formulation Optimization: Nanoemulsions to enhance bioavailability.

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